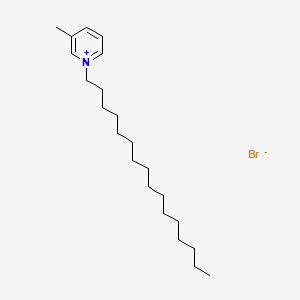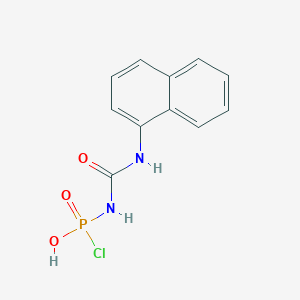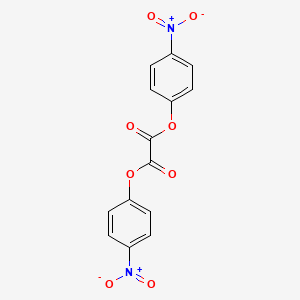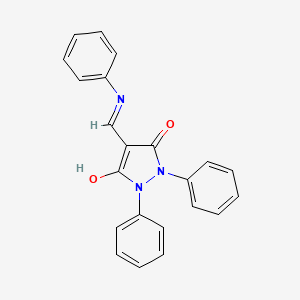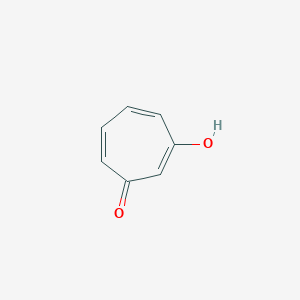
2,4,6-Cycloheptatrien-1-one, 3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Cycloheptatrien-1-one, 3-hydroxy-, also known as tropolone, is a non-benzenoid aromatic compound with the chemical formula C₇H₆O₂. It is a yellow solid at room temperature and is soluble in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tropolone can be synthesized through several methods. One common method involves the reaction of 1,2-cycloheptadiene with N-bromosuccinimide, followed by hydrolysis . Another method involves the reaction of diethyl 1,2-cycloheptadiene-1,2-dicarboxylate with sodium .
Industrial Production Methods
Industrial production of tropolone typically involves the oxidation of cycloheptatriene using selenium dioxide. This method is efficient and yields high purity tropolone .
Analyse Chemischer Reaktionen
Types of Reactions
Tropolone undergoes various chemical reactions, including:
Oxidation: Tropolone can be oxidized to form tropone.
Reduction: It can be reduced to form cycloheptatriene.
Substitution: Tropolone can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Bromine for electrophilic substitution and sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Tropone.
Reduction: Cycloheptatriene.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tropolone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
Tropolone exerts its effects through various mechanisms:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropone: Similar structure but lacks the hydroxyl group.
Uniqueness
Tropolone is unique due to its hydroxyl group, which enhances its ability to chelate metal ions and increases its biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
3324-76-3 |
|---|---|
Molekularformel |
C7H6O2 |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
3-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6O2/c8-6-3-1-2-4-7(9)5-6/h1-5,8H |
InChI-Schlüssel |
PQNPOOXTHUELOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=O)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



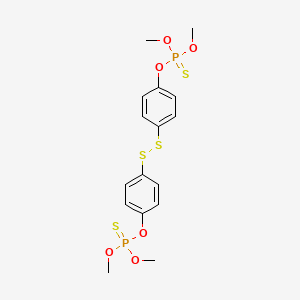
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
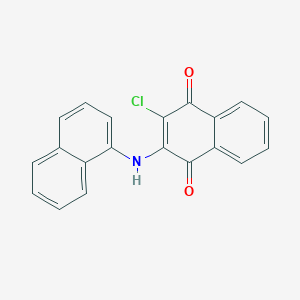
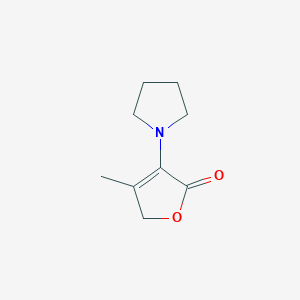
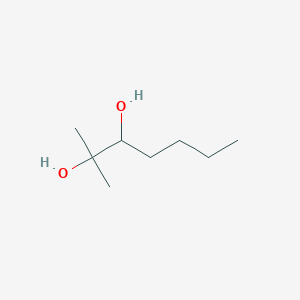
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)
